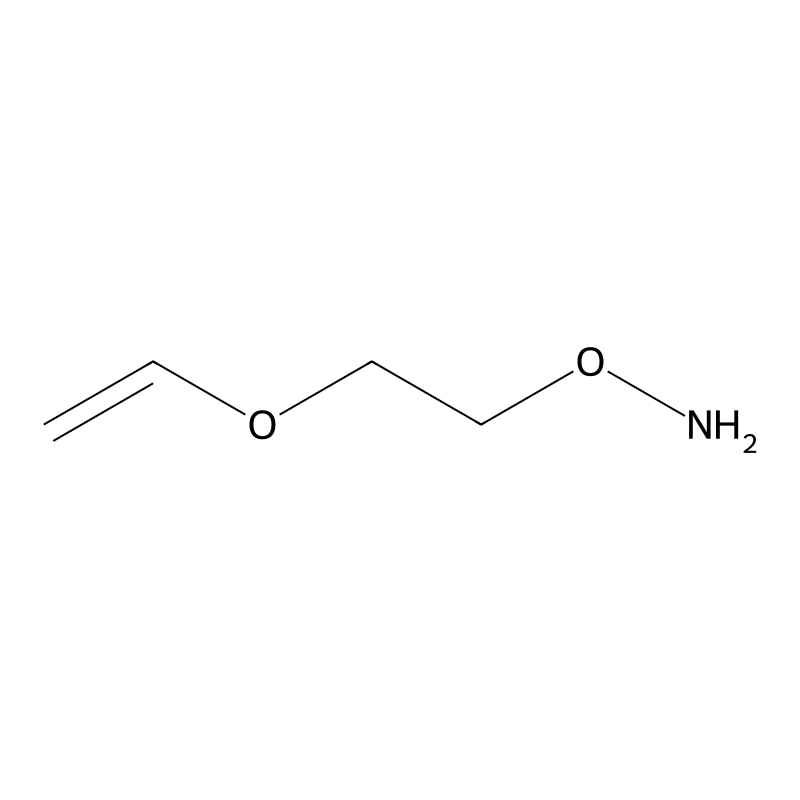O-(2-(Vinyloxy)ethyl)hydroxylamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis
Scientific Field: Organic Synthesis
Application Summary: “O-(2-(Vinyloxy)ethyl)hydroxylamine” is a type of O-protected NH-free hydroxylamine derivative. They have been evaluated in the construction of nitrogen-enriched compounds, such as primary amines, amides, and N-heterocycles.
Methods of Application: These compounds showcase high regio-, chemo- and stereoselectivity in their unprotected form.
Results or Outcomes: The use of these compounds in organic synthesis allows for the construction of nitrogen-enriched compounds with high selectivity.
O-(2-(Vinyloxy)ethyl)hydroxylamine is a chemical compound with the molecular formula C₄H₉NO₂ and a molecular weight of 103.12 g/mol. It is classified as a hydroxylamine derivative, characterized by the presence of a vinyloxy group attached to the ethyl chain. This compound is often utilized in organic synthesis and pharmaceutical applications due to its unique structural features and reactivity.
Due to the lack of research on this compound, its mechanism of action in any biological system remains unknown.
- Nucleophilic Substitution: The hydroxylamine functional group can act as a nucleophile, participating in substitution reactions with electrophiles.
- Redox Reactions: Hydroxylamines can be oxidized to nitrones or reduced to amines.
- Condensation Reactions: It can react with carbonyl compounds to form oximes.
For instance, when reacted with carbonyl compounds, O-(2-(Vinyloxy)ethyl)hydroxylamine can form stable oxime derivatives, which are useful intermediates in organic synthesis .
The synthesis of O-(2-(Vinyloxy)ethyl)hydroxylamine typically involves the following steps:
- Starting Material: The synthesis begins with 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione.
- Reaction Conditions: The starting material is dissolved in dichloromethane, and an aqueous solution of methylhydrazine is added dropwise at room temperature.
- Purification: After stirring for one hour, the mixture is diluted with diethyl ether and filtered. The residue is then purified via column chromatography using a hexane/ethyl acetate gradient.
This method yields O-(2-(Vinyloxy)ethyl)hydroxylamine as a yellow oil with a reported yield of approximately 76% .
O-(2-(Vinyloxy)ethyl)hydroxylamine serves several purposes in scientific research and industry:
- Organic Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules.
- Pharmaceutical Development: Its derivatives are explored for potential therapeutic applications, particularly in drug design.
- Chemical Research: Utilized in laboratory settings for various chemical transformations and reaction studies .
Interaction studies involving O-(2-(Vinyloxy)ethyl)hydroxylamine focus on its reactivity with other chemical species. Notably, it has been studied as an intermediate in reactions that lead to biologically active compounds. Further research is necessary to elucidate its interactions at the molecular level and how these may influence biological activity or efficacy in pharmaceutical applications .
O-(2-(Vinyloxy)ethyl)hydroxylamine shares structural and functional similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-[2-(Aminooxy)ethoxy]ethylene | C₄H₉NO₂ | Similar structure; used as an intermediate in synthesis. |
| O-[2-(ethenyloxy)ethyl]hydroxylamine | C₄H₉NO₂ | Contains similar functional groups; potential applications in pharmaceuticals. |
| Hydroxylamine | NH₂OH | Basic structure; widely studied for its reactivity and applications in organic chemistry. |
| Vinylic Hydroxylamines | Varies | General class; known for their reactivity patterns similar to O-(2-(Vinyloxy)ethyl)hydroxylamine. |
The uniqueness of O-(2-(Vinyloxy)ethyl)hydroxylamine lies in its specific vinyloxy substitution, which influences its reactivity and potential applications compared to other hydroxylamines and related compounds .








